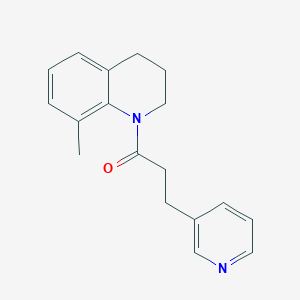
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole (DMOIM) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMOIM is a derivative of imidazole, a five-membered heterocyclic compound that is widely used in pharmaceuticals and other chemical industries.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of cancer cell proliferation. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to bind to the active site of the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By inhibiting MurA, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole prevents the formation of peptidoglycan, leading to bacterial cell death. In cancer cells, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. In animal studies, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been found to have anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of pain and inflammation-related disorders. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has also been shown to have antioxidant activity, which may contribute to its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole also has good solubility in water and other common solvents, which makes it easy to work with in the lab. However, one limitation of using 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is its limited stability, which can make it difficult to store and transport. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for the research and development of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole. One area of interest is the further exploration of its antimicrobial activity, particularly against multidrug-resistant bacteria. Another area of interest is the development of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole as an anticancer agent, either alone or in combination with other drugs. Additionally, the potential use of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole in the treatment of pain and inflammation-related disorders warrants further investigation. Finally, the development of new synthetic methods for 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole may improve its stability and reduce its cost, making it more accessible for research and development.
Méthodes De Synthèse
The synthesis of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole involves the reaction of 2-methyl-4,5-dimercapto-1H-imidazole with 2-(oxolan-2-ylmethyl)chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiolate, which then reacts with the chloroalkyl group to form 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole. The reaction scheme is shown below:
Applications De Recherche Scientifique
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has also been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Propriétés
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-9(2)13(11(12-8)15-3)7-10-5-4-6-14-10/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQAYAQZQKTDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)SC)CC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoate](/img/structure/B7505626.png)


![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)



![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)